molecular formula C14H10FN B3296497 (3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 893734-08-2

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B3296497
CAS No.: 893734-08-2
M. Wt: 211.23 g/mol
InChI Key: IHAWJUHSQNUEHG-UHFFFAOYSA-N
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Description

(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an acetonitrile group is attached to the 4-yl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Handling of Reagents: Using industrial-grade reagents and solvents.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification: Utilizing industrial purification techniques such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) and catalytic hydrogenation conditions are employed.

Major Products

    Electrophilic Substitution: Products include halogenated biphenyl derivatives.

    Nucleophilic Addition: Products include substituted ketones and amines.

Scientific Research Applications

(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and enzymes. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the specific positioning of the fluorine and acetonitrile groups on the biphenyl structure, which imparts distinct chemical and physical properties. This unique arrangement can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAWJUHSQNUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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